N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound. It features a unique structure that includes pyrazole and isoxazole rings, making it a valuable molecule in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the pyrazole and isoxazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N~4~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or under basic conditions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Ethanol, methanol, dichloromethane
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Scientific Research Applications
N~4~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N4-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine: Shares a similar pyrazole structure.
N-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-ethanamine: Another compound with a related pyrazole moiety
Uniqueness
N~4~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of pyrazole and isoxazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H23N7O2 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[1-(1-ethyl-5-methylpyrazol-4-yl)ethyl]-3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H23N7O2/c1-6-27-13(4)16(9-22-27)11(2)23-19(28)15-7-17(14-8-21-26(5)10-14)24-20-18(15)12(3)25-29-20/h7-11H,6H2,1-5H3,(H,23,28) |
InChI Key |
RNGPDQGNFVZINC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C(C)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CN(N=C4)C)C |
Origin of Product |
United States |
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